molecular formula C14H21ClN2O B14338369 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine CAS No. 95395-55-4

1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B14338369
CAS No.: 95395-55-4
M. Wt: 268.78 g/mol
InChI Key: WLXWOISTHPZNFZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2-chloroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Nucleophilic Substitution: Substituted piperazines with various functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound with ethyl or other alkyl groups.

Scientific Research Applications

1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors or enzymes.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    1-(2-Chloroethyl)piperazine: Lacks the ethoxyphenyl group, which may result in different chemical properties and biological activities.

    4-(2-Ethoxyphenyl)piperazine:

Uniqueness: 1-(2-Chloroethyl)-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both the chloroethyl and ethoxyphenyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

95395-55-4

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C14H21ClN2O/c1-2-18-14-6-4-3-5-13(14)17-11-9-16(8-7-15)10-12-17/h3-6H,2,7-12H2,1H3

InChI Key

WLXWOISTHPZNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CCCl

Origin of Product

United States

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